
(3S)-3-Ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Etilpiperidina es un derivado de piperidina quiral con la fórmula molecular C7H15N. Es un compuesto orgánico que presenta un anillo de piperidina sustituido con un grupo etilo en el tercer átomo de carbono en la configuración S.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3S)-3-Etilpiperidina se puede lograr a través de varios métodos. Un enfoque común implica la hidrogenación asimétrica de 3-etilpiridina utilizando un catalizador quiral. La reacción generalmente requiere gas hidrógeno y un disolvente adecuado, como etanol o metanol, bajo condiciones de presión y temperatura elevadas.
Otro método implica la reducción de 3-etilpiridina utilizando un agente reductor quiral, como un complejo de borano o un donador de hidruro quiral. Esta reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr una alta enantioselectividad.
Métodos de Producción Industrial
La producción industrial de (3S)-3-Etilpiperidina a menudo emplea la hidrogenación catalítica debido a su escalabilidad y eficiencia. El proceso implica el uso de un catalizador quiral, como un complejo de rodio o rutenio, en un reactor de hidrogenación de alta presión. Las condiciones de reacción se optimizan para maximizar el rendimiento y la enantioselectividad, y el producto se purifica mediante destilación o cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3S)-3-Etilpiperidina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos u otros derivados oxidados utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir (3S)-3-Etilpiperidina en su amina correspondiente u otras formas reducidas utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo etilo o el átomo de nitrógeno se sustituyen con otros grupos funcionales utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Haluros de alquilo, cloruros de acilo y otros electrófilos.
Principales Productos Formados
Oxidación: N-óxidos y otros derivados oxidados.
Reducción: Aminas y otras formas reducidas.
Sustitución: Piperidinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(3S)-3-Etilpiperidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas y como ligando en la catálisis asimétrica.
Biología: Investigado por su potencial como compuesto bioactivo en varios ensayos y estudios biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos finos y como intermedio en la fabricación de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (3S)-3-Etilpiperidina depende de su aplicación específica. En la catálisis asimétrica, el compuesto actúa como un ligando quiral, coordinándose a un centro metálico y facilitando reacciones enantioselectivas. En los sistemas biológicos, su mecanismo de acción puede implicar la unión a objetivos moleculares específicos, como enzimas o receptores, y la modulación de su actividad a través de diversas vías.
Comparación Con Compuestos Similares
(3S)-3-Etilpiperidina se puede comparar con otros compuestos similares, como:
(3R)-3-Etilpiperidina: El enantiómero de (3S)-3-Etilpiperidina, que puede exhibir diferente actividad biológica y selectividad en reacciones asimétricas.
3-Metilpiperidina: Un compuesto estructuralmente similar con un grupo metilo en lugar de un grupo etilo, que puede tener diferentes propiedades químicas y biológicas.
3-Propilpiperidina: Otro análogo con un grupo propilo, que puede mostrar variaciones en la reactividad y la aplicación en comparación con (3S)-3-Etilpiperidina.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
(3S)-3-ethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
YLUDSYGJHAQGOD-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H]1CCCNC1 |
SMILES canónico |
CCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


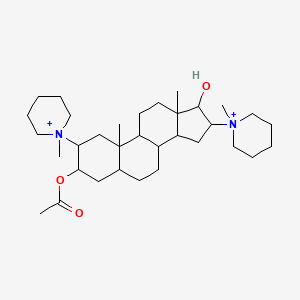
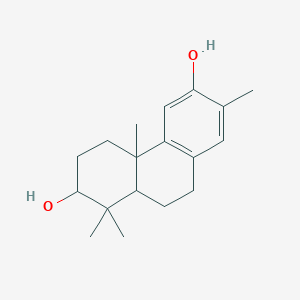

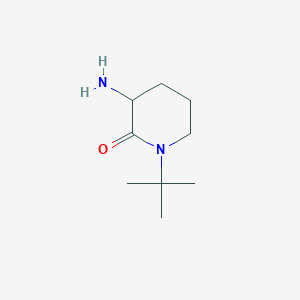
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)
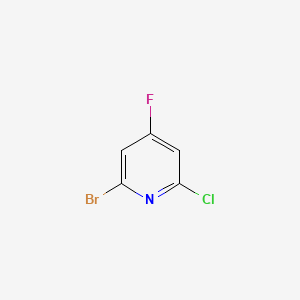
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
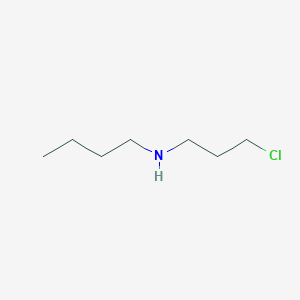
![benzyl N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292114.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
